N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a sulfone group (5,5-dioxido), an ortho-tolyl (o-tolyl) moiety, and a benzo[d][1,3]dioxole-5-carboxamide group. The benzo[d][1,3]dioxole fragment, a common pharmacophore, could contribute to metabolic stability or target affinity. Structural analogs in the evidence (e.g., ) share the thieno-pyrazole-sulfone scaffold but differ in substituents and linker groups, enabling comparative analysis of structure-activity relationships (SAR).
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-12-4-2-3-5-16(12)23-19(14-9-29(25,26)10-15(14)22-23)21-20(24)13-6-7-17-18(8-13)28-11-27-17/h2-8H,9-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTDMIHLYUFMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through cyclization reactions involving appropriate precursors. The introduction of the benzo[d][1,3]dioxole moiety and the carboxamide group is carried out in subsequent steps, often involving coupling reactions and functional group transformations. Industrial production methods would likely optimize these steps for higher yields and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Coupling Reactions: These reactions are used to form new carbon-carbon or carbon-heteroatom bonds, often employing catalysts such as palladium or copper.
Scientific Research Applications
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets with high affinity, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Key Differences :
- Aryl Substituent: p-Tolyl (para-methylphenyl) vs. o-tolyl (ortho-methylphenyl) on the thieno-pyrazole ring.
- Linker Group : Oxalamide (N-(carbamoyl)carboxamide) vs. carboxamide.
- Molecular Formula : C22H20N4O6S (MW 468.5).
Implications :
- The oxalamide linker introduces additional hydrogen-bonding sites, which could enhance target affinity but reduce metabolic stability due to increased susceptibility to hydrolysis .
Structural Analog 2: N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide
Key Differences :
- o-tolyl.
- Substituent on Benzyl Group : 3-Methoxybenzyl vs. benzo[d][1,3]dioxole.
- Molecular Formula : C21H20N4O5S (MW 440.5).
Implications :
- The 3-methoxy group in Analog 2 provides electron-donating effects, contrasting with the electron-withdrawing benzo[d][1,3]dioxole group in the target compound. This difference may alter electronic interactions with enzymatic active sites .
Structural Analog 3: Thiazol-5-ylmethyl Derivatives
Key Differences :
- Core Structure: Hexan-3-yl carbamate backbone vs. thieno-pyrazole-sulfone.
- Functional Groups : Thiazole and hydroperoxypropan-2-yl substituents.
Implications :
- These compounds (e.g., PF 43(1) entries) belong to a distinct structural class but share heterocyclic motifs. Their pharmacological profiles (e.g., protease inhibition) may differ significantly due to divergent scaffolds, highlighting the importance of the thieno-pyrazole core in the target compound’s specificity .
Data Table: Structural and Molecular Comparisons
Research Findings and Hypotheses
- Metabolic Stability : The carboxamide linker in the target compound could confer greater resistance to enzymatic degradation compared to oxalamide-containing analogs .
- Electronic Interactions : The benzo[d][1,3]dioxole group’s electron-withdrawing nature may enhance binding to targets requiring charge stabilization, whereas the 3-methoxy group in Analog 2 might favor interactions with hydrophobic pockets .
Biological Activity
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core , which is fused with an o-tolyl group and a benzo[d][1,3]dioxole-5-carboxamide moiety . Its molecular formula is and it has a molecular weight of approximately 499.58 g/mol. The unique structural characteristics contribute to its biological activity.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity :
- Anti-inflammatory Effects :
-
Antimicrobial Activity :
- The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains . Its mechanism may involve disrupting bacterial cell membranes or inhibiting vital metabolic pathways.
- Antioxidant Properties :
The mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Modulation of Inflammatory Pathways : By affecting the NF-kB signaling pathway, the compound can reduce inflammation.
- Interaction with DNA/RNA : Some studies suggest that pyrazole derivatives can intercalate with DNA or RNA, affecting replication and transcription processes.
Case Studies and Research Findings
Several studies have focused on the biological activities of related pyrazole derivatives:
Comparison with Other Pyrazole Derivatives
This compound can be compared with other pyrazole derivatives that exhibit similar biological activities but differ in their structural features. The following table summarizes some comparative aspects:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| Pyrazole A | Antitumor | |
| Pyrazole B | Anti-inflammatory | |
| N-(5,5-dioxido...) | Antimicrobial & Antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
